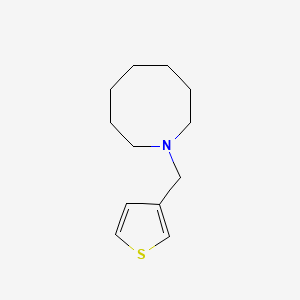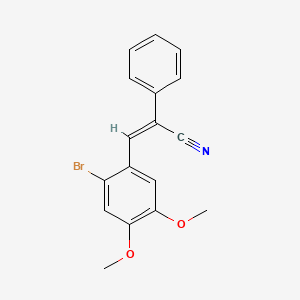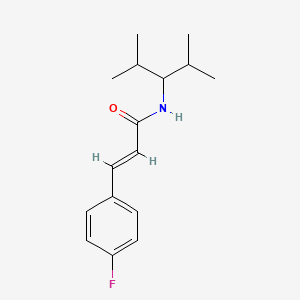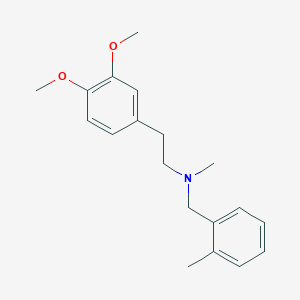
N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide (CPA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPA belongs to the class of acrylamide derivatives and has a unique structure that makes it a promising candidate for drug development and research.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide involves the modulation of the sigma-1 receptor, which is a chaperone protein that regulates various cellular functions. N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide acts as an agonist of the sigma-1 receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, ion channel activity, and gene expression, among other effects.
Biochemical and Physiological Effects
N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, oxidative stress, and inflammation. In addition, N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide has been shown to enhance neuroprotection and promote neurogenesis in animal models. These effects suggest that N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide has potential therapeutic applications in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate various cellular functions. However, N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments and interpreting results.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide, including the development of novel drugs that target the sigma-1 receptor, the investigation of its potential therapeutic applications in various neurological disorders, and the elucidation of its mechanism of action at the molecular level. In addition, further research is needed to optimize the synthesis of N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide and to overcome its limitations for lab experiments. Overall, N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of novel therapeutics.
Métodos De Síntesis
N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide can be synthesized through a multistep process that involves the reaction of cyclohexylamine, pyridine-2-carboxylic acid, and benzaldehyde. This reaction is catalyzed by a base, and the resulting product is purified through recrystallization. The synthesis of N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide is a complex process that requires expert knowledge and skills in organic chemistry.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. One of the primary areas of research is the development of novel drugs that target specific receptors in the brain. N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide has been shown to have a high affinity for the sigma-1 receptor, which is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
(E)-N-cyclohexyl-3-phenyl-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(15-14-17-9-3-1-4-10-17)22(18-11-5-2-6-12-18)19-13-7-8-16-21-19/h1,3-4,7-10,13-16,18H,2,5-6,11-12H2/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBFLGYFGMAAOD-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[acetyl(phenylsulfonyl)amino]phenyl acetate](/img/structure/B5745513.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5745514.png)
![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)



![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)
![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)

![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)

